USP-Mandated Acceptance Criterion for Anagrelide Impurity 1 (752151-24-9) in Anagrelide Hydrochloride
Anagrelide Impurity 1 (752151-24-9) is subject to a specific acceptance criterion of NMT 0.25% in the USP monograph for Anagrelide Hydrochloride, reflecting its critical role as a process-specific impurity [1]. This quantitative limit is directly linked to the sponsor's FDA-approved specifications and is not universally applied to other anagrelide impurities, which are governed by the general total impurities limit [1].
| Evidence Dimension | Regulatory Acceptance Criterion in Anagrelide Hydrochloride Drug Substance |
|---|---|
| Target Compound Data | NMT 0.25% |
| Comparator Or Baseline | Other Anagrelide Impurities (unspecified) |
| Quantified Difference | Specified limit (0.25%) vs. unspecified limit (governed by total impurities limit of NMT 2.0%) |
| Conditions | USP Anagrelide Hydrochloride monograph, effective June 1, 2013 |
Why This Matters
This explicit, low acceptance criterion necessitates the procurement of a high-purity reference standard for accurate quantification during quality control testing to ensure compliance with pharmacopoeial requirements.
- [1] United States Pharmacopeia (USP). Anagrelide Hydrochloride Revision Bulletin. Official Date: 01-Jun-2013. View Source
